

Spectroscopic Data for CAS Number 14548-45-9: A Technical Review

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Compound of Interest

Compound Name: 4-Bromophenyl 3-pyridyl ketone

Cat. No.: B080433

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic data for the chemical compound with CAS number 14548-45-9. Initial searches for this CAS number revealed a common misidentification with another compound. This guide clarifies the identity of CAS 14548-45-9 and presents the available spectroscopic information, alongside relevant data from a closely related analogue to provide valuable context for researchers.

The compound registered under CAS number 14548-45-9 is (4-Bromophenyl)-(pyridin-3-yl)methanone. It is important to distinguish this from 2-Amino-5-bromo-4-methylpyridine (CAS number 98198-48-2), for which more extensive spectroscopic data is publicly available.

Unfortunately, a comprehensive search of scientific databases reveals a lack of publicly available, experimentally determined spectroscopic data (NMR, IR, Mass Spectrometry, and UV-Vis) specifically for (4-Bromophenyl)-(pyridin-3-yl)methanone. One supplier explicitly notes the absence of analytical NMR data for this compound.

To provide researchers with relevant comparative data, this guide presents spectroscopic information for a closely related structural analogue, (4-bromophenyl)phenyl-methanone. This analogue shares the bromophenyl ketone moiety and can offer insights into the expected spectral characteristics of (4-Bromophenyl)-(pyridin-3-yl)methanone.

Spectroscopic Data of a Structural Analogue: (4-bromophenyl)phenyl-methanone

The following tables summarize the available spectroscopic data for (4-bromophenyl)phenyl-methanone.

Infrared (IR) Spectroscopy

Technique	Solvent	Peak Wavenumbers (cm ⁻¹)
Dispersive IR	10% CCl ₄ / 10% CS ₂	Data digitized from the Coblentz Society collection

Note: This IR spectrum was measured on a dispersive instrument and may differ from spectra obtained using modern FTIR instruments.

Mass Spectrometry

Technique	Ionization Mode	Key m/z values
Electron Ionization (EI)	Not specified in source	262, 260, 183, 157, 155, 105, 77, 51

Experimental Protocols

While specific experimental details for the analogue's data are limited, the following sections describe standard methodologies for acquiring the types of spectroscopic data discussed. These protocols are based on established laboratory practices.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a widely used technique to identify functional groups in a molecule.

Methodology:

- **Sample Preparation:** For a solid sample, the KBr pellet method is common. A small amount of the solid sample is intimately mixed with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.

- **Instrument Setup:** An FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference.
- **Background Spectrum:** A background spectrum of a pure KBr pellet is recorded.
- **Sample Spectrum:** The sample pellet is placed in the spectrometer's sample holder, and the infrared spectrum is recorded.
- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Mass Spectrometry (Electron Ionization)

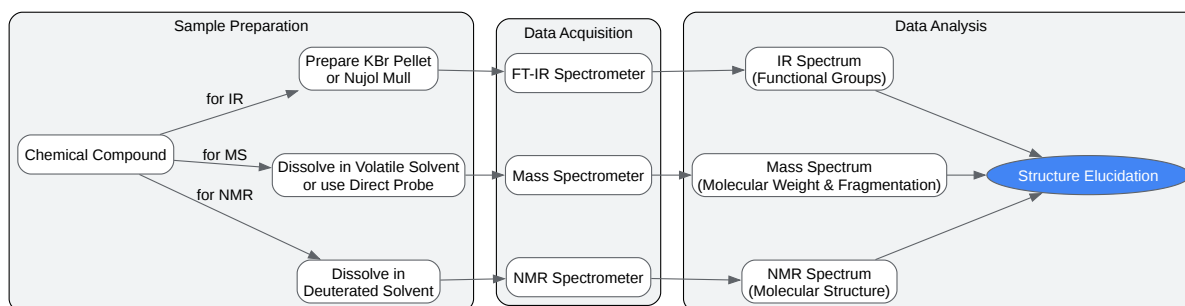
Electron Ionization (EI) is a hard ionization technique that provides detailed structural information through fragmentation patterns.

Methodology:

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation.
- **Mass Analysis:** The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each fragment at a specific m/z value.
- **Data Representation:** The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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Generalized workflow for spectroscopic analysis of a chemical compound.

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